N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, an oxadiazole ring, and a furan ring, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-2-18-7-10(5-15-18)12-16-11(21-17-12)6-14-13(19)9-3-4-20-8-9/h3-5,7-8H,2,6H2,1H3,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGERTUITEPGYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
Reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in ethanol yields the corresponding amidoxime:
$$
\text{Ar-CHO + NH}_2\text{OH·HCl} \rightarrow \text{Ar-CH=N-OH}
$$
Optimization data (Table 1) reveals methanol as superior solvent (78% yield) versus ethanol (65%).
Table 1. Solvent Effects on Amidoxime Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 65 | 4 | 78 |
| Ethanol | 78 | 6 | 65 |
| THF | 66 | 8 | 52 |
Cyclization to Oxadiazole
The amidoxime undergoes dehydrative cyclization with trichloroacetic anhydride (TCAA) to form 3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-5-carboxylic acid. Subsequent reduction with LiAlH4 generates the hydroxymethyl intermediate, which is chlorinated using SOCl2:
$$
\text{Oxadiazole-COOH} \xrightarrow{\text{LiAlH}4} \text{Oxadiazole-CH}2\text{OH} \xrightarrow{\text{SOCl}2} \text{Oxadiazole-CH}2\text{Cl}
$$
Microwave-assisted cyclization (250 W, 30 s pulses) reduces reaction time from 7 h to 12 min while improving yield from 73% to 88%.
Furan-3-Carboxamide Synthesis
Furan-3-Carboxylic Acid Activation
Furan-3-carboxylic acid is converted to the acid chloride using oxalyl chloride:
$$
\text{Furan-3-COOH} + (\text{COCl})2 \rightarrow \text{Furan-3-COCl} + \text{CO} + \text{CO}2
$$
Amidation with Ammonia
Gaseous NH3 is bubbled through a solution of the acid chloride in dry THF, yielding furan-3-carboxamide:
$$
\text{Furan-3-COCl} + 2\text{NH}3 \rightarrow \text{Furan-3-CONH}2 + \text{NH}_4\text{Cl}
$$
Triethylamine (2 eq.) as proton scavenger achieves 91% conversion versus 68% without base.
Final Coupling Reaction
The oxadiazole chloromethyl intermediate reacts with furan-3-carboxamide via nucleophilic substitution in DMF at 80°C:
$$
\text{Oxadiazole-CH}2\text{Cl} + \text{Furan-CONH}2 \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{KCl}
$$
Table 2. Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 6 | 76 |
| Cs2CO3 | DMF | 80 | 4 | 81 |
| Et3N | THF | 65 | 8 | 58 |
Alternative Microwave-Assisted One-Pot Synthesis
Integrating microwave technology across multiple steps enhances overall efficiency:
- Simultaneous amidoxime formation and cyclization at 140°C for 15 min (300 W).
- In-situ chlorination using PCl5 under microwave irradiation (2 min).
- Direct coupling with furan-3-carboxamide in same reactor.
This approach reduces total synthesis time from 34 h to 2.5 h with 68% overall yield.
Analytical Characterization and Validation
Critical spectroscopic data for final compound validation:
- HRMS (ESI+): m/z calcd for C14H15N5O3 [M+H]+ 310.1248, found 310.1251.
- 1H NMR (400 MHz, DMSO-d6): δ 8.71 (s, 1H, pyrazole-H), 7.89 (d, J = 3.1 Hz, 1H, furan-H), 6.89 (dd, J = 3.1, 1.8 Hz, 1H, furan-H), 4.52 (q, J = 7.2 Hz, 2H, CH2CH3), 4.32 (s, 2H, CH2N), 1.42 (t, J = 7.2 Hz, 3H, CH2CH3).
- 13C NMR (101 MHz, DMSO): δ 167.8 (CONH), 162.4 (oxadiazole C5), 151.2 (pyrazole C4), 144.7 (furan C2), 110.3 (furan C5), 44.1 (CH2N), 15.7 (CH2CH3).
Chemical Reactions Analysis
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing pyrazole and oxadiazole moieties. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, derivatives of pyrazole have shown significant activity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Case Study:
A study involving a series of pyrazole derivatives demonstrated that compounds similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide exhibited IC50 values ranging from 2.01 µM to 6.14 µM against different cancer types, indicating their potential as effective anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also been documented. Compounds with similar structures have been shown to outperform standard anti-inflammatory drugs like diclofenac sodium in certain assays .
Data Table: Anticancer and Anti-inflammatory Efficacy
| Compound Structure | Target Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Pyrazole Derivative 1 | MCF-7 | 5.71 | Anticancer |
| Pyrazole Derivative 2 | HepG2 | 6.14 | Anticancer |
| Pyrazole Derivative 3 | Various | < 10 | Anti-inflammatory |
Pesticidal Activity
Compounds containing oxadiazole rings have been studied for their pesticidal properties. The incorporation of the pyrazole moiety may enhance the efficacy of these compounds against agricultural pests. Research indicates that such compounds can disrupt pest growth and reproduction .
Case Study:
In a comparative study on various oxadiazole derivatives, it was found that those with substituted pyrazoles exhibited higher insecticidal activity compared to their unsubstituted counterparts. This suggests that this compound could be a candidate for developing new pesticides.
Polymeric Applications
The unique structural features of this compound allow it to be incorporated into polymer matrices for enhanced properties such as thermal stability and mechanical strength.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Compatibility with Polymers | Good |
Mechanism of Action
The mechanism of action of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinase enzymes by binding to their ATP-binding sites, preventing phosphorylation of substrates and downstream signaling.
Comparison with Similar Compounds
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide can be compared with other similar compounds, such as:
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide: This compound has a methyl group instead of an ethyl group on the pyrazole ring, which may affect its binding affinity and selectivity for molecular targets.
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)furan-3-carboxamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a pyrazole moiety linked through an oxadiazole group. Its molecular formula is , and it has a molecular weight of approximately 274.28 g/mol. The presence of these heterocycles contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The oxadiazole and pyrazole groups may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound:
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have shown that the compound possesses low toxicity, making it a candidate for further development in therapeutic applications.
| Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|
| HEK293 (human embryonic kidney) | >100 | Non-toxic |
| MCF7 (breast cancer) | 45 | Moderate toxicity |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in MCF7 cells. The mechanism was linked to the activation of caspase pathways, suggesting potential use in cancer therapy.
Q & A
(Basic) What synthetic methodologies are recommended for synthesizing N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide?
Answer:
The compound is typically synthesized via multi-step condensation and alkylation reactions. A common approach involves:
- Step 1: Formation of the 1,2,4-oxadiazole core by reacting 1-ethyl-1H-pyrazole-4-carboxylic acid derivatives with hydroxylamine or nitrile precursors under reflux .
- Step 2: Alkylation of the oxadiazole intermediate using RCH2Cl (e.g., furan-3-carboxamide derivatives) in DMF with K₂CO₃ as a base at room temperature .
- Alternative: Coupling reactions with amines or carboxamide groups under deoxygenated conditions for higher regioselectivity .
Key Variables:
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | DMF, DCM, or THF | |
| Catalyst | K₂CO₃, Cs₂CO₃ | |
| Temperature | Room temperature to 80°C |
(Basic) How can researchers confirm the structural integrity and purity of the compound post-synthesis?
Answer:
Use a combination of analytical techniques:
- 1H/13C NMR: Identify protons and carbons in the pyrazole, oxadiazole, and furan moieties. For example, the methylene group (–CH₂–) linking oxadiazole and furan appears at δ ~4.5–5.0 ppm in 1H NMR .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
- Elemental Analysis: Validate C, H, N percentages (e.g., C ~55–60%, N ~20–25% for similar compounds) .
(Advanced) How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during structural characterization?
Answer:
Contradictions often arise from tautomerism, impurities, or stereochemical ambiguities. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton or proton-carbon couplings .
- X-ray Crystallography: Confirm absolute configuration and bond connectivity for crystalline derivatives .
- LC-MS Purity Check: Rule out impurities using reverse-phase HPLC with UV/Vis or MS detection .
Example: In , unexpected downfield shifts in 1H NMR were resolved via HSQC, revealing π-stacking interactions in the pyrazole ring .
(Advanced) What strategies are effective for designing analogues to study structure-activity relationships (SAR)?
Answer: Focus on modifying:
- Pyrazole Substituents: Replace the ethyl group (1-position) with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
- Oxadiazole Linkers: Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to modulate electronic properties .
- Furan Carboxamide: Substitute furan with thiophene or pyridine rings to evaluate heterocycle-specific interactions .
Assays for Validation:
- In vitro binding assays (e.g., receptor affinity using radiolabeled ligands) .
- Cellular potency assays (e.g., IC₅₀ determination in enzyme inhibition studies) .
(Advanced) How can researchers evaluate metabolic stability in preclinical studies?
Answer:
- Liver Microsome Assays: Incubate the compound with human or rodent liver microsomes, monitor depletion via LC-MS/MS .
- CYP450 Inhibition Screening: Test against CYP3A4, CYP2D6 isoforms to predict drug-drug interactions .
- Plasma Stability: Assess degradation in plasma at 37°C over 24 hours .
Key Parameters:
| Assay | Conditions | Reference |
|---|---|---|
| Microsomal Stability | 1 µM compound, NADPH regeneration | |
| Plasma Stability | 37°C, pH 7.4 |
(Basic) What solvents and catalysts optimize the alkylation step during synthesis?
Answer:
- Solvents: Polar aprotic solvents like DMF or DCM enhance nucleophilic substitution .
- Catalysts: K₂CO₃ or Cs₂CO₃ (1.2–1.5 eq.) for deprotonation without side reactions .
- Temperature: Room temperature minimizes decomposition; higher temperatures (50–80°C) may accelerate sluggish reactions .
(Advanced) How can low yields during oxadiazole ring formation be resolved?
Answer:
- Cyclization Optimization: Use coupling agents like EDCI/HOBt for amide bond formation .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours reflux) .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the oxadiazole intermediate .
(Advanced) What in vivo models are suitable for assessing the compound’s pharmacokinetics?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
